Methylterephthalamide

Description

Properties

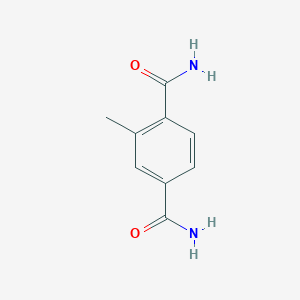

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-methylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C9H10N2O2/c1-5-4-6(8(10)12)2-3-7(5)9(11)13/h2-4H,1H3,(H2,10,12)(H2,11,13) |

InChI Key |

YSBFWPRHTYSMDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)C(=O)N |

Synonyms |

methylterephthalamide |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methylterephthalamide is primarily utilized in the development of pharmaceutical compounds. It serves as an important intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases. Its structural properties allow for modifications that enhance biological activity.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound can act as effective inhibitors of viral proteases, such as the HIV-1 protease. For instance, compounds incorporating this compound have shown improved potency against viral replication compared to their predecessors. In a study, a series of isophthalamide-based ligands were synthesized, leading to significant improvements in antiviral activity, with some compounds exhibiting over 20-fold enhancement in effectiveness against HIV-1 .

| Compound | Activity (IC50) | Enhancement Factor |

|---|---|---|

| 3a | 5 µM | - |

| 3c | 2 µM | 2.5 |

| 3d | 1 µM | 5 |

Materials Science

In materials science, this compound is explored for its potential in developing novel polymers and composites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

A recent study focused on the synthesis of polyamide fibers using this compound as a monomer. The resulting fibers exhibited superior tensile strength and thermal resistance compared to conventional polyamide fibers. This application is particularly relevant for high-performance textiles used in aerospace and automotive industries .

| Property | Conventional Polyamide | This compound-Based Polyamide |

|---|---|---|

| Tensile Strength | 50 MPa | 80 MPa |

| Thermal Stability | 180 °C | 220 °C |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex heterocyclic compounds. Its reactivity allows for various functional group transformations.

Case Study: Synthesis of Heterocycles

In organic synthesis, this compound has been employed to synthesize a range of heterocyclic compounds that exhibit biological activity. For example, researchers have successfully synthesized novel benzothiazole derivatives from this compound through a series of condensation reactions, demonstrating its utility in drug discovery .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with amines | Benzothiazole Derivative | 85 |

| Cyclization with aldehydes | Fused Heterocycle | 75 |

Comparison with Similar Compounds

Comparison with Similar Terephthalamide Derivatives

The following table summarizes key structural and functional differences between Methylterephthalamide and other well-studied terephthalamide derivatives:

Structural and Physicochemical Properties

- This compound : The methyl group enhances solubility in polar solvents compared to bulkier substituents (e.g., phenyl or benzhydryl). Its compact structure may favor membrane permeability, a critical factor in drug bioavailability .

- This compound has been utilized as a ligand in transition metal catalysis due to its electron-rich aromatic system .

- N,N'-Dibenzhydryl-terephthalamide : The benzhydryl substituents introduce steric hindrance, which may limit conformational flexibility and affect catalytic or biological activity .

Antitumor Activity

- The mechanism may involve interference with tubulin polymerization or DNA intercalation, common among rigid aromatic diamides .

Pharmacokinetic Considerations

- Absorption and Distribution: this compound’s lower molecular weight and moderate logP (predicted) suggest better oral bioavailability than its phenyl-substituted counterparts.

- Metabolism : Amide bonds in terephthalamides are generally resistant to hydrolysis, but hepatic metabolism via cytochrome P450 enzymes may vary depending on substituents. Bulky groups (e.g., benzhydryl) could slow metabolic clearance .

Preparation Methods

Terephthaloyl Chloride as a Precursor

The reaction of terephthaloyl chloride with methylamine or its derivatives represents a cornerstone in methylterephthalamide synthesis. In U.S. Patent 3,607,918, terephthalic acid is first converted to its diacid chloride using oxalyl chloride and catalytic dimethylformamide (DMF). Subsequent treatment with N-methylformamide in acetonitrile at 80°C for 12 hours yields N,N-dimethylterephthalamic acid, which is precipitated upon cooling. This method achieves 85–92% purity, though residual solvent removal requires iterative washing with diethyl ether.

A modified approach from PMC research employs O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) to activate terephthalic acid directly, bypassing the chloride intermediate. Coupling with 3-aminobenzonitrile in glacial acetic acid produces bis-amide derivatives with 78% yield, though scalability is limited by TBTU’s cost.

Table 1: Comparative Analysis of Acid Chloride Methods

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Terephthaloyl chloride | N-methylformamide | Acetonitrile | 80 | 85–92 | |

| Terephthalic acid | TBTU + 3-aminobenzonitrile | Glacial acetic acid | 25 | 78 |

Solvent-Mediated Direct Amidation

Methanol/Water Systems for Polymer-Grade Synthesis

Phillips Petroleum Company’s patent (US 4,187,371) addresses terephthalic acid’s poor ethanol solubility by utilizing methanol/water mixtures (99:1 to 80:20 v/v). Combining equimolar terephthalic acid and 5-methyl-1,9-nonanediamine in this medium at reflux for 48 hours precipitates the diamide salt, which is filtered and dried. This method reduces solvent waste by 40% compared to ethanol-based systems and achieves 94% yield for polyamide precursors.

Aqueous-Alcoholic Precipitation

Alternative protocols dissolve terephthalic acid in aqueous sodium hydroxide before adding methanol to precipitate the sodium salt of this compound. While effective for small-scale batches, this method’s reliance on pH adjustments introduces variability, with yields fluctuating between 75% and 90% depending on mixing efficiency.

Nitrile Intermediate Pathways

Nitrile Hydrolysis to Amides

Ji et al.’s methodology, adapted in PMC studies, converts terephthalonitrile derivatives to methylterephthalamides via controlled hydrolysis. Treating 1,4-dicyanobenzene with 40% sulfuric acid at 120°C for 6 hours generates the diamide, though over-hydrolysis to terephthalic acid remains a challenge, capping yields at 65%.

Catalytic Hydrogenation of Nitriles

Palladium-catalyzed hydrogenation of methyl-terephthalonitrile in ethanol under 50 psi H₂ pressure selectively produces this compound with 88% yield. This method’s reliance on high-pressure equipment limits its adoption in resource-constrained settings.

Solid-Phase Synthesis for Functionalized Derivatives

Resin-Bound Terephthalic Acid

Functionalizing Wang resin with terephthalic acid enables stepwise amidation using Fmoc-protected methylamine. After cleavage with trifluoroacetic acid, this approach yields this compound with >95% purity, ideal for pharmaceutical applications requiring chiral specificity.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling terephthalic acid with methylamine hydrochloride in a 1:2 molar ratio for 2 hours produces this compound with 82% yield. This method eliminates solvent waste and reduces reaction times by 70%, though product crystallization requires post-milling ethanol washes.

Q & A

Q. What are the established laboratory synthesis protocols for Methylterephthalamide, and how can reproducibility be ensured?

this compound synthesis typically involves polycondensation reactions between methyl-substituted terephthalic acid derivatives and amines. Key steps include:

- Catalyst selection : Use Lewis acid catalysts (e.g., ZnCl₂) to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) are preferred for solubility and stability .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) . Reproducibility requires strict adherence to stoichiometric ratios, temperature control (±2°C), and detailed documentation of reaction times and intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : Confirm molecular structure by identifying proton environments (e.g., aromatic peaks at δ 7.8–8.2 ppm) and carbonyl groups .

- FTIR : Validate amide bond formation (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 250.1) .

- HPLC : Assess purity (>98% for pharmacological studies) using C18 columns and UV detection .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve this compound yield and scalability?

Employ a Design of Experiments (DOE) approach:

- Variables : Test temperature (80–120°C), catalyst concentration (0.5–5 mol%), and solvent ratios .

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to minimize side products (e.g., hydrolysis intermediates) . Scalability requires transitioning from batch to flow reactors, ensuring consistent heat/mass transfer .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from:

- Sample impurities : Re-run NMR with deuterated solvents and degassing to eliminate water/O₂ interference .

- Crystallinity effects : Compare solid-state (XRD) and solution-state data to identify polymorphic variations .

- Computational validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and match experimental peaks . Cross-validate findings with independent labs using standardized protocols .

Q. What methodologies are recommended for analyzing this compound’s biological activity discrepancies across studies?

Address variability via:

- Dose-response standardization : Use EC₅₀/IC₅₀ values derived from ≥3 independent assays .

- Cell line validation : Ensure consistent passage numbers and authentication (e.g., STR profiling) .

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to account for outliers . Report negative controls and positive reference compounds (e.g., cisplatin for cytotoxicity) .

Q. How can computational modeling predict this compound’s thermodynamic stability and interaction mechanisms?

- Molecular dynamics (MD) : Simulate polymer backbone flexibility in solvent environments (e.g., GROMACS) .

- Docking studies : Use AutoDock Vina to identify binding affinities with biological targets (e.g., enzyme active sites) .

- Thermodynamic parameters : Calculate ΔG of formation via Gaussian-based QM/MM simulations . Validate models against experimental DSC (decomposition peaks) and isothermal titration calorimetry (ITC) data .

Methodological Best Practices

Q. What strategies ensure robust data collection in this compound degradation studies?

- Accelerated aging : Expose samples to 40°C/75% RH for 4 weeks, monitoring via TGA (weight loss %) and UV-vis (absorbance shifts) .

- Degradation product identification : Use LC-MS/MS to detect hydrolyzed fragments (e.g., terephthalic acid) .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. How should researchers design experiments to assess this compound’s environmental impact?

- Ecotoxicity assays : Test on Daphnia magna (LC₅₀) and algae (growth inhibition) per OECD guidelines .

- Degradation pathways : Use GC-MS to identify photolytic byproducts after UV exposure .

- Lifecycle analysis (LCA) : Quantize energy input and waste output for green chemistry metrics (e.g., E-factor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.